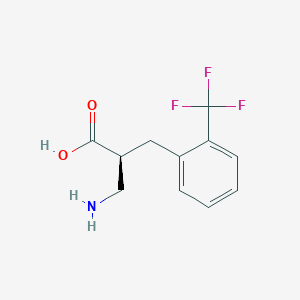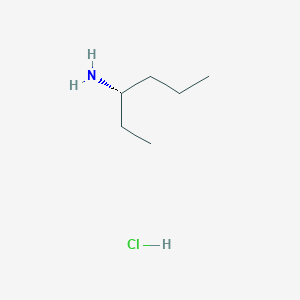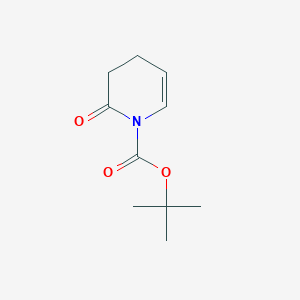
(S)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (S)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can influence the secretion of anabolic hormones and supply fuel during exercise . The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in pharmaceutical research.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: Another phenylalanine derivative with similar structural features.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: A compound with multiple trifluoromethyl groups, used in various chemical applications.
Uniqueness
(S)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid is unique due to its specific arrangement of the trifluoromethyl group on the benzyl ring, which imparts distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its role in scientific research further highlight its significance.
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
BVFWRWDSVHGFFL-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)


![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)

![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)




